BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 5-Bromo-6-
lodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Bromo-6-iodopyridin-2-amine

Cat. No.: B572053

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and
applications of 5-Bromo-6-iodopyridin-2-amine, a key intermediate in medicinal chemistry
and drug discovery.

Core Chemical Properties

5-Bromo-6-iodopyridin-2-amine is a halogenated pyridine derivative valued in synthetic
organic chemistry.[1] Its structure features an aminopyridine core with bromine and iodine
substituents, providing multiple reactive sites for the construction of complex molecules.[1][2]

Table 1: Physicochemical Properties of 5-Bromo-6-iodopyridin-2-amine and Related Isomers
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5-Bromo-6- . )
] o 2-Amino-3-bromo- 5-Amino-2-bromo-
Property iodopyridin-2- . o . o
. 5-iodopyridine 6-iodopyridine
amine
CAS Number 1223748-35-3[1] 697300-73-5[3] 915006-52-9[4][5]
Molecular Formula CsHaBrINz[1] CsHaBrINz[3] CsHaBrINz[5]
Molecular Weight 298.909 g/mol [1] 298.91 g/mol [3] 298.909 g/mol [5]
Appearance Not specified Yellow solid[6] White solid[5]
- ) N N 362.5+42.0 °C
Boiling Point Not specified Not specified )
(Predicted)[5]
) - - 2.426+0.06 g/cm3
Density Not specified Not specified )
(Predicted)[5]
LogP Not specified 1.8[3] 2.61210[5]
PSA (Polar Surface N
Not specified 38.9 A73] 38.91000[5]

Area)

Reactivity and Applications in Drug Discovery

5-Bromo-6-iodopyridin-2-amine and its isomers are highly versatile building blocks in the
synthesis of novel therapeutic agents. The strategic positioning of bromine and iodine atoms
offers orthogonal reactivity, allowing for sequential and site-selective metal-catalyzed cross-
coupling reactions.[1] This feature is instrumental in creating diverse molecular scaffolds for
structure-activity relationship (SAR) studies.[1]

Key applications include:

» Kinase Inhibitors: The aminopyridine core can act as a hinge-binding scaffold in kinase
inhibitors. The halogen atoms serve as handles to introduce various aromatic and
heteroaromatic groups to optimize potency and selectivity. This compound has been utilized
as a precursor in the design of inhibitors for targets like Nek2 (Nima-related kinase 2), a
promising target in oncology.[1]
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o Heterocyclic Compound Synthesis: These intermediates are crucial for constructing complex
heterocyclic compounds that are prevalent in many active pharmaceutical ingredients (APIS).
[2] Pyridine derivatives are found in drugs targeting a wide range of conditions, from
neurological disorders to infectious diseases.[2]

o Accelerating Drug Development: By providing a reliable starting material for complex
syntheses, these intermediates help streamline the research and development process,
which is particularly critical in fields like oncology and antiviral drug development.[2] For
instance, 2-amino-3-iodo-5-bromopyridine is used to synthesize tyrosine kinase inhibitors for
cancer treatment.[7][8]

Experimental Protocols

While a specific protocol for 5-Bromo-6-iodopyridin-2-amine was not detailed in the provided
results, the synthesis of the related isomer, 2-Amino-5-bromo-3-iodopyridine, is well-
documented and provides a representative experimental workflow.

Synthesis of 2-Amino-5-bromo-3-iodopyridine from 2-Aminopyridine[7][8]

This synthesis is a two-step process involving bromination followed by iodination.

Step 1: Bromination of 2-Aminopyridine to form 2-Amino-5-bromopyridine

o Reaction Setup: Dissolve 2-aminopyridine in acetone and cool the solution to 10°C.[7][8]

o Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) in
acetone dropwise to the cooled solution over a period of 0.5 to 1 hour.[7][8]

o Reaction: Stir the mixture for an additional 0.5 to 2 hours after the addition is complete.[7][8]

» Work-up: Remove the acetone by evaporation under vacuum. The resulting residue can be
recrystallized with 90% ethanol to yield 2-amino-5-bromopyridine as a yellow or white solid.
[7][8] A yield of 95% has been reported.[7][8]

Step 2: lodination of 2-Amino-5-bromopyridine to form 2-Amino-5-bromo-3-iodopyridine

e Reaction Setup: Dissolve the 2-amino-5-bromopyridine intermediate in a suitable solvent.
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o Generation of lodine: The iodinating agent is typically generated in situ. Potassium iodide
(KI) and potassium iodate (KIOs) are added to the reaction mixture under strong acidic
conditions (e.g., using H2S0a4), which produces iodine.[7]

o Reaction: The mixture is heated, for example at 100°C for 1.5 hours, to facilitate the
iodination reaction.[7] The generated iodine then reacts with the intermediate to afford the
final product.

o Work-up and Purification: After cooling, the reaction mixture is poured into ice and
neutralized. The resulting precipitate is collected by filtration and can be further purified by
dissolving in a solvent like ethyl acetate, washing with sodium thiosulfate solution to remove
excess iodine, and then drying.[9] A yield of approximately 73.7% has been reported for this
step.[7]

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from 2-Aminopyridine to 2-Amino-5-
bromo-3-iodopyridine.
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Caption: Synthetic pathway for 2-Amino-5-bromo-3-iodopyridine.

Spectral Data

For the related compound 2-Amino-5-bromo-3-iodopyridine, the following spectral data has
been reported:

e 'H NMR (CDCls, 300 MHz): & 8.06 (d, 1H), 7.96 (d, 1H), 5.00 (s, 2H).[7]
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e LCMS (ESI) m/z: Calculated for CsHaN2Brl 298.8159, found 300.7000 [M+H]*.[7]

For the isomer 3-Bromo-5-iodopyridin-2-amine:

e H NMR (300 MHz, DMSO-d6): & 8.07 (s, 1H), 7.98-7.97 (m, 1H), 6.43 (brs, 2H, NHz).[6]

o LC/MS: Molecular ion peak [M+H]* as 298.9.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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